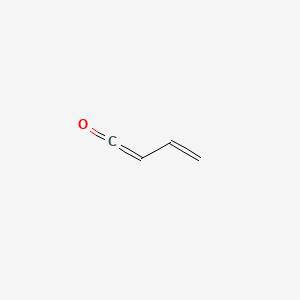

1,3-Butadienal

Description

Structure

3D Structure

Properties

CAS No. |

50888-73-8 |

|---|---|

Molecular Formula |

C4H4O |

Molecular Weight |

68.07 g/mol |

InChI |

InChI=1S/C4H4O/c1-2-3-4-5/h2-3H,1H2 |

InChI Key |

XGIVOKYSENAIBM-UHFFFAOYSA-N |

Canonical SMILES |

C=CC=C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Crotonaldehyde (but-2-enal)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and biological significance of crotonaldehyde, systematically referred to as but-2-enal. This α,β-unsaturated aldehyde is a highly reactive compound with significant industrial applications and notable toxicological effects.

Core Chemical and Physical Properties

Crotonaldehyde is a colorless to pale-yellow liquid with a pungent, suffocating odor.[1][2][3][4] It is a volatile and highly flammable substance.[1][2] The majority of commercial crotonaldehyde exists as the more stable trans isomer, with the cis isomer being a minor component.[5]

Physical Properties of Crotonaldehyde

The following table summarizes the key physical properties of crotonaldehyde.

| Property | Value | References |

| Molecular Formula | C4H6O | [5] |

| Molecular Weight | 70.09 g/mol | [6] |

| Boiling Point | 102.2 - 104 °C | [3][6][7] |

| Melting Point | -76 to -69 °C | [7][8] |

| Density | 0.852 - 0.853 g/cm³ at 20°C | [8][9] |

| Vapor Pressure | 19 - 32 mmHg at 20°C | [1][7] |

| Flash Point | 13 °C (55 °F) | [8][10] |

| Autoignition Temperature | 165 °C | [9] |

| Solubility in Water | 150 - 181 g/L at 20°C | [3][9] |

| Solubility in Organic Solvents | Soluble in acetone, benzene, diethyl ether, and ethanol. | [9] |

| Refractive Index (n20D) | 1.437 - 1.438 | [8][9] |

| Lower Explosive Limit | 2.1 - 2.95% | [8][9] |

| Upper Explosive Limit | 15.5% | [8][9] |

Chemical Reactivity

Crotonaldehyde's reactivity is dictated by the presence of both a carbonyl group and a conjugated carbon-carbon double bond.[9] This dual functionality makes it susceptible to a variety of chemical transformations.

-

Polymerization and Condensation: It can undergo polymerization or condensation, sometimes violently, in the presence of acids, alkalis, or amines.[1][6]

-

Oxidation: Crotonaldehyde can be oxidized to form crotonic acid.[9]

-

Reduction: Catalytic hydrogenation can selectively reduce the double bond to yield n-butanal or reduce both the double bond and the aldehyde group to produce n-butanol. Selective reduction of the carbonyl group leads to crotyl alcohol.[9]

-

Michael Addition: As a Michael acceptor, it can undergo addition reactions at the carbon-carbon double bond.[11]

Experimental Protocols

Synthesis of Crotonaldehyde via Aldol Condensation

The primary industrial method for synthesizing crotonaldehyde is the aldol condensation of acetaldehyde.[5][11][12]

Reaction: 2 CH₃CHO → CH₃CH=CHCHO + H₂O

Experimental Procedure Outline:

-

Reaction Setup: Acetaldehyde is introduced into a reactor containing a catalyst. While traditionally strong bases were used, modern processes may employ organic amines to ensure a milder and more controllable reaction.[13]

-

Condensation: The reaction is typically carried out at a controlled temperature, for instance, between 37-47°C, to facilitate the aldol condensation to 3-hydroxybutanal.[13]

-

Dehydration: The resulting 3-hydroxybutanal is then dehydrated under acidic conditions to yield crude crotonaldehyde. This step is often performed in a dehydration tower.[13]

-

Purification: The crude product is purified by distillation to obtain high-purity crotonaldehyde.[13]

Analytical Methods

Several analytical methods are employed for the detection and quantification of crotonaldehyde in various matrices.

Gas Chromatography (GC): GC is a common technique for the analysis of crotonaldehyde.[12] For workplace air monitoring, samples can be collected on sorbents like 2,4-dinitrophenylhydrazine (DNPH) coated filters, followed by analysis using High-Performance Liquid Chromatography (HPLC).[4]

Mass Spectrometry (MS): For enhanced sensitivity and specificity, GC can be coupled with mass spectrometry (GC-MS).[12] A highly sensitive method for analyzing crotonaldehyde-derived DNA adducts in human tissues involves liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS).[14]

Derivatization: To improve detection, crotonaldehyde is often derivatized. Common derivatizing agents include DNPH and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine.[12][15]

Experimental Protocol Outline for GC Analysis of Crotonaldehyde in Air:

-

Sampling: Air is drawn through a sampling tube containing a solid sorbent coated with a derivatizing agent (e.g., DNPH).

-

Elution: The trapped derivative is eluted from the sorbent using a suitable solvent.

-

Analysis: The eluate is injected into a gas chromatograph equipped with an appropriate detector (e.g., flame ionization detector or mass spectrometer) for separation and quantification.

Biological Activity and Toxicology

Crotonaldehyde is a known toxicant and a possible human carcinogen (Group C).[16] It is found in various environmental sources, including tobacco smoke, vehicle exhaust, and some foods.[17]

Metabolism

The metabolism of crotonaldehyde involves several pathways. A major route is conjugation with glutathione, a reaction that can be catalyzed by glutathione S-transferases.[18]

Toxicity and Mechanism of Action

The toxicity of crotonaldehyde is attributed to its high reactivity. It can cause severe irritation to the skin, eyes, and respiratory tract.[1] Inhalation can lead to respiratory distress and pulmonary edema.[1]

At the cellular level, crotonaldehyde can induce oxidative stress, damage mitochondrial structure and function, and interfere with energy metabolism.[19] It is known to form adducts with DNA, particularly with deoxyguanosine, which can lead to mutations and potentially contribute to its carcinogenic effects.[20] Specifically, it forms cyclic 1,N2-propanodeoxyguanosine adducts.[20] Studies have shown that crotonaldehyde exposure can lead to hepatotoxicity and the formation of neoplastic nodules in rats.[16]

References

- 1. Crotonaldehyde | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 2. Crotonaldehyde | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 3. Crotonaldehyde - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. osha.gov [osha.gov]

- 5. marketpublishers.com [marketpublishers.com]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. CROTONALDEHYDE CAS#: 4170-30-3 [amp.chemicalbook.com]

- 8. Crotonaldehyde [drugfuture.com]

- 9. chemcess.com [chemcess.com]

- 10. Crotonaldehyde | C4H6O | CID 447466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Crotonaldehyde - Wikipedia [en.wikipedia.org]

- 12. Crotonaldehyde - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. CN1807381A - Crotonaldehyde production process - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Development of magnetic graphene as an adsorbent and matrix for selective enrichment and detection of crotonaldehyde in saliva by MALDI-TOF-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. tceq.texas.gov [tceq.texas.gov]

- 18. publications.iarc.who.int [publications.iarc.who.int]

- 19. Crotonaldehyde exposure induces liver dysfunction and mitochondrial energy metabolism disorder in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Synthesis of Crotonaldehyde via Acetaldehyde Aldol Condensation: A Technical Guide

Introduction

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic chemistry, enabling the synthesis of complex molecules from simpler carbonyl compounds.[1] This guide provides an in-depth technical overview of the synthesis of crotonaldehyde (systematically named but-2-enal) from the self-condensation of acetaldehyde. This process is a classic example of a base-catalyzed aldol condensation followed by dehydration and is of significant industrial importance for the production of various fine chemicals, including sorbic acid and vitamin E precursors.[2][3]

The reaction proceeds in two distinct stages: the aldol addition of two acetaldehyde molecules to form the intermediate 3-hydroxybutanal (also known as acetaldol), followed by the elimination of a water molecule (dehydration) to yield the final α,β-unsaturated aldehyde, crotonaldehyde.[4][5] While the user requested information on "1,3-Butadienal," the direct and primary product of this specific reaction is crotonaldehyde (CH₃CH=CHCHO).

This document is intended for researchers, scientists, and professionals in drug development, offering detailed reaction mechanisms, experimental protocols, and quantitative data to support laboratory and scale-up activities.

Reaction Mechanism and Pathway

The synthesis of crotonaldehyde from acetaldehyde is a two-step process initiated by a base catalyst.[6] The overall reaction is:

2 CH₃CHO → CH₃CH=CHCHO + H₂O[2]

Step 1: Aldol Addition

The first phase is the aldol addition, where two molecules of acetaldehyde combine to form 3-hydroxybutanal. This reaction is carried out in an alkaline medium.[4]

-

Enolate Formation : A hydroxide ion (or other base) removes an acidic α-hydrogen from an acetaldehyde molecule to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile.[7]

-

Nucleophilic Attack : The enolate ion attacks the electrophilic carbonyl carbon of a second acetaldehyde molecule.[8]

-

Protonation : The resulting alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step) to yield 3-hydroxybutanal (acetaldol). The base catalyst is regenerated in this step.

Step 2: Dehydration

The second phase is the dehydration of 3-hydroxybutanal to form crotonaldehyde. This elimination reaction is typically promoted by heating and can occur under either acidic or basic conditions.[9][10] The resulting double bond is conjugated with the carbonyl group, which provides a thermodynamic driving force for the reaction.[7]

The reaction pathway is visualized in the diagram below.

Caption: Reaction pathway for the synthesis of crotonaldehyde.

Experimental Protocols

The synthesis can be performed using various catalytic systems, from traditional strong bases to modern solid catalysts.

Protocol 1: Base-Catalyzed Condensation using Organic Amines

This method utilizes organic amines as catalysts, which allows for milder reaction conditions and can reduce the formation of by-products compared to strong bases like NaOH.[11][12]

Materials:

-

Acetaldehyde (99.5%+)

-

Organic amine catalyst (e.g., triethylamine or trimethylamine)

-

Inert gas (e.g., Nitrogen)

-

Acid for dehydration step (e.g., dilute sulfuric or phosphoric acid)

Procedure:

-

Reaction Setup: A reactor equipped with a stirrer, temperature control, and an inert gas inlet is charged with acetaldehyde.

-

Aldol Addition: The reaction is carried out under a nitrogen atmosphere. The organic amine catalyst is introduced into the acetaldehyde. The temperature is maintained between 37-50°C.[12][13] The reaction is exothermic.

-

Dehydration: The resulting 2-hydroxybutanal (acetaldol) is then fed into a dehydration tower.[11] The dehydration is conducted under acidic conditions at a higher temperature, typically between 120-130°C, to facilitate the elimination of water.[13]

-

Purification: The crude crotonaldehyde is purified by distillation. An azeotropic mixture of crotonaldehyde and water may be evaporated and subsequently separated.[11]

Protocol 2: Heterogeneous Catalysis using Solid Catalysts

Solid acid-base catalysts like metal oxides offer advantages in terms of catalyst separation and potential for continuous flow processes. Supported molybdenum oxides, titania, and hydroxyapatite have shown activity and selectivity for this reaction.[14][15]

Materials:

-

Acetaldehyde

-

Supported metal oxide catalyst (e.g., MoOx/γ-Al₂O₃ or TiO₂)

-

Inert carrier gas (e.g., Helium or Nitrogen)

Procedure:

-

Reactor Setup: The reaction is carried out in a fixed-bed reactor packed with the solid catalyst.

-

Catalyst Pre-treatment: The catalyst may require pre-treatment, such as reduction in a hydrogen flow at elevated temperatures (e.g., 350°C for MoOx catalysts).[14]

-

Reaction: A gaseous feed of acetaldehyde, diluted with an inert gas, is passed through the heated catalyst bed. Reaction temperatures can range from 280°C to 360°C (553 K to 633 K).[15]

-

Product Analysis: The reactor effluent is cooled, and the liquid products are collected and analyzed by techniques such as gas chromatography (GC) to determine conversion and selectivity. Crotonaldehyde is the primary observed product over these catalysts.[15]

The general workflow for the production of crotonaldehyde is depicted below.

Caption: General experimental workflow for crotonaldehyde synthesis.

Quantitative Data Summary

The efficiency of crotonaldehyde synthesis is highly dependent on the chosen catalyst and reaction conditions.

Table 1: Summary of Reaction Conditions and Performance

| Catalyst System | Temperature (°C) | Acetaldehyde Conversion (%) | Crotonaldehyde Yield (%) | Reference(s) |

| Organic Amine | 37 - 47 (condensation) | 67.0 - 67.5 | 94.2 - 94.5 | [11][12] |

| Proprietary Catalyst | 45 - 50 (aldolisation) | Not Reported | 97 (Chemical Yield) | [13] |

| 120 - 130 (dehydration) | [13] | |||

| Anatase TiO₂ | 280 | > 0.03 s⁻¹ (Turnover Freq.) | Approaching 100 (Selectivity) | [16] |

| Magnesia (MgO) | 360 | Not Reported | Not Reported | [15] |

| MoOx/γ-Al₂O₃ | 300 | Not Reported | Not Reported | [14] |

Table 2: Physical Properties of Crotonaldehyde

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₆O | [2] |

| Molar Mass | 70.091 g·mol⁻¹ | [2] |

| Appearance | Colorless transparent liquid | [2][11][12] |

| Boiling Point | 102.0 - 104.0 °C | [2][11][12] |

| Specific Gravity / Density | 0.846 - 0.854 g/cm³ (at 20°C) | [2][11][12] |

| Solubility in Water | 18% (at 20°C) | [2] |

Conclusion

The synthesis of crotonaldehyde from acetaldehyde via aldol condensation is a well-established and efficient chemical transformation. The choice of catalyst, whether a homogeneous base like an organic amine or a heterogeneous solid catalyst, plays a crucial role in determining reaction conditions, conversion rates, and overall yield. While traditional methods using strong bases are effective, modern approaches using milder catalysts or solid catalysts offer benefits in terms of process control, reduction of by-products, and simplification of downstream processing. The detailed mechanistic understanding and quantitative data presented in this guide provide a solid foundation for the application and optimization of this important reaction in research and industrial settings.

References

- 1. Enantioselective Aldol Addition of Acetaldehyde to Aromatic Aldehydes Catalyzed by Proline-Based Carboligases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crotonaldehyde - Wikipedia [en.wikipedia.org]

- 3. marketpublishers.com [marketpublishers.com]

- 4. brainly.in [brainly.in]

- 5. testbook.com [testbook.com]

- 6. ALLEN® Q is : | Filo [askfilo.com]

- 7. webassign.net [webassign.net]

- 8. What type of reaction is the synthesis of crotonaldehyde from acetaldehyde(i) Nucleophilic Addition(ii) Elimination(iii) Electrophilic Addition(iv) Nucleophilic Addition-Elimination [vedantu.com]

- 9. 3-Hydroxybutanal - Wikipedia [en.wikipedia.org]

- 10. Solved PROBLEM 18.25 Dehydration occurs if 3yydroxybutanal | Chegg.com [chegg.com]

- 11. CN1807381A - Crotonaldehyde production process - Google Patents [patents.google.com]

- 12. CN100344598C - Crotonaldehyde production process - Google Patents [patents.google.com]

- 13. acetaldehyde_to_cronalde [microchem.fr]

- 14. osti.gov [osti.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

Spectroscopic Profile of trans-Crotonaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-crotonaldehyde, a key α,β-unsaturated aldehyde. The information presented herein is intended to support research and development activities by providing detailed quantitative data, experimental protocols, and visual representations of analytical workflows.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from various spectroscopic techniques for trans-crotonaldehyde.

Infrared (IR) and Raman Spectroscopy

Vapor-phase infrared and liquid Raman spectroscopy provide detailed information about the vibrational modes of trans-crotonaldehyde. The s-trans conformer is the most abundant at room temperature.

Table 1: Vibrational Frequencies and Assignments for trans-Crotonaldehyde

| Vibrational Mode | Frequency (cm⁻¹) - IR (Vapor) | Frequency (cm⁻¹) - Raman (Liquid) | Assignment |

| ν₁ | 3008.5 | 2998 | C-H stretch (vinyl) |

| ν₂ | 2947.2 | 2940 | CH₃ asymmetric stretch |

| ν₃ | 2920.8 | 2915 | CH₃ symmetric stretch |

| ν₄ | 2733.0 | 2725 | C-H stretch (aldehyde) |

| ν₅ | 1704.5 | 1685 | C=O stretch |

| ν₆ | 1644.2 | 1640 | C=C stretch |

| ν₇ | 1448.1 | 1445 | CH₃ asymmetric deformation |

| ν₈ | 1392.5 | 1390 | C-H in-plane bend (vinyl) |

| ν₉ | 1381.1 | 1378 | CH₃ symmetric deformation |

| ν₁₀ | 1305.8 | 1302 | C-C stretch |

| ν₁₁ | 1251.1 | 1248 | C-H rock (aldehyde) |

| ν₁₂ | 1081.7 | 1078 | CH₃ rock |

| ν₁₃ | 969.8 | 967 | C-H out-of-plane bend (vinyl) |

| ν₁₄ | 931.1 | 928 | C-C stretch |

| ν₁₅ | 730.9 | - | C-H out-of-plane bend (vinyl) |

| ν₁₆ | 540.0 | 538 | C-C-C deformation |

Data compiled from quantitative vapor-phase infrared spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of trans-crotonaldehyde in solution.

Table 2: ¹H NMR Spectroscopic Data for trans-Crotonaldehyde

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (CHO) | 9.51 | d | 7.8 |

| H-2 (=CH) | 6.87 | dq | 15.6, 6.9 |

| H-3 (=CH) | 6.13 | ddq | 15.6, 7.8, 1.8 |

| H-4 (CH₃) | 2.18 | dd | 6.9, 1.8 |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: ¹³C NMR Spectroscopic Data for trans-Crotonaldehyde

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (CHO) | 193.8 |

| C-2 (=CH) | 158.7 |

| C-3 (=CH) | 132.5 |

| C-4 (CH₃) | 18.6 |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecule. trans-Crotonaldehyde exhibits characteristic absorptions for its conjugated system.

Table 4: UV-Vis Absorption Data for trans-Crotonaldehyde

| Transition | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent |

| π → π | ~217 | ~16,000 | Ethanol |

| n → π | ~320 | ~25 | Hexane |

Note: λmax and ε values can vary slightly depending on the solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of trans-crotonaldehyde.

Table 5: Key Mass Spectrometry Data for trans-Crotonaldehyde

| m/z | Relative Intensity | Proposed Fragment |

| 70 | High | [M]⁺ (Molecular Ion) |

| 69 | High | [M-H]⁺ |

| 41 | High | [M-CHO]⁺ |

| 39 | Moderate | [C₃H₃]⁺ |

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy (Neat Liquid)

-

Sample Preparation :

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid contamination.

-

Place one drop of neat trans-crotonaldehyde onto the center of one salt plate.

-

Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.

-

-

Data Acquisition :

-

Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Post-Analysis :

-

Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or dichloromethane) and return them to a desiccator for storage.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh approximately 5-10 mg of trans-crotonaldehyde directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., tetramethylsilane, TMS).

-

Gently swirl the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean NMR tube. The final liquid height should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the NMR tube into the spinner turbine and adjust its depth using the gauge.

-

Place the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Mass Spectrometry (MS) with Gas Chromatography (GC) Inlet

-

Sample Preparation :

-

Prepare a dilute solution of trans-crotonaldehyde in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

-

-

Instrumentation Setup :

-

Set the GC oven temperature program to adequately separate the analyte from any impurities and the solvent.

-

Set the injector temperature and transfer line temperature to ensure efficient vaporization and transfer of the sample without degradation.

-

For electron ionization (EI), a standard electron energy of 70 eV is typically used.

-

-

Data Acquisition :

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.

-

The sample is vaporized in the injector, separated on the GC column, and then introduced into the mass spectrometer's ion source.

-

The molecules are ionized and fragmented, and the resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

Visualized Experimental Workflows

The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.

Caption: General workflow for Infrared (IR) spectroscopy of a liquid sample.

Caption: General workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: General workflow for Gas Chromatography-Mass Spectrometry (GC-MS).

Solubility of 1,3-Butadienal in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Butadienal, also known as crotonaldehyde, is a reactive α,β-unsaturated aldehyde with the chemical formula CH₃CH=CHCHO. It serves as a versatile intermediate in the synthesis of various chemicals, including sorbic acid (a food preservative) and intermediates for pharmaceuticals and agrochemicals.[1] Given its broad applications, a thorough understanding of its solubility in different organic solvents is crucial for its use in chemical synthesis, formulation development, and for assessing its environmental and toxicological impact. This guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, details a general experimental protocol for solubility determination, and explores its biological activities and associated signaling pathways relevant to drug development.

Data Presentation: Solubility of this compound

The solubility of this compound in various organic solvents is summarized below. The data is compiled from various sources and presented to facilitate easy comparison.

| Solvent | Scientific Name | Solubility | Temperature (°C) |

| Acetone | Propan-2-one | Very Soluble | Not Specified |

| Benzene | Benzene | Miscible | Not Specified |

| Chloroform | Trichloromethane | Soluble | Not Specified |

| Diethyl Ether | Ethoxyethane | Very Soluble | Not Specified |

| Ethanol | Ethanol | Very Soluble | Not Specified |

| Gasoline | N/A | Miscible | Not Specified |

| Kerosene | N/A | Miscible | Not Specified |

| Solvent Naphtha | N/A | Miscible | Not Specified |

| Toluene | Toluene | Miscible | Not Specified |

Note: "Miscible" indicates that the substances mix in all proportions to form a homogeneous solution. "Very Soluble" and "Soluble" are qualitative terms indicating a high degree of solubility. For water, the solubility of this compound is reported as 181 g/L at 20°C.[1]

Experimental Protocols: Determination of Solubility

Objective: To determine the concentration of this compound in a specific organic solvent at saturation.

Materials:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID, or High-Performance Liquid Chromatography - HPLC)

-

Syringe filters (chemically compatible with the solvent and solute)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial). The presence of a distinct second phase of the solute ensures that the solution is saturated.

-

Equilibration: Place the sealed container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed at the constant temperature to allow for the separation of the undissolved solute from the saturated solution. To ensure complete separation of any fine, undissolved droplets, the sample can be centrifuged at the same constant temperature.

-

Sample Extraction: Carefully extract an aliquot of the clear, saturated supernatant using a pipette or syringe. To prevent any undissolved solute from being transferred, it is advisable to use a syringe filter.

-

Dilution: Accurately dilute the extracted aliquot with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of this compound in the organic solvent, typically expressed in grams per liter (g/L) or moles per liter (mol/L). The experiment should be repeated multiple times to ensure the reproducibility of the results.

Mandatory Visualization

Caption: Generalized workflow for determining the solubility of a liquid solute.

Biological Activity and Signaling Pathways

In the context of drug development, understanding the biological activity of a compound is paramount. This compound is a known cytotoxic agent, and its reactivity as an α,β-unsaturated aldehyde allows it to interact with biological macromolecules.[2] Exposure to this compound has been shown to induce cytotoxicity and autophagy in human bronchial epithelial cells.[2] This activity is mediated through the modulation of several key signaling pathways, including the Phosphoinositide 3-kinase (PI3K), AMP-activated protein kinase (AMPK), and Mitogen-activated protein kinase (MAPK) pathways.[2]

The downregulation of the PI3K pathway and the upregulation of the AMPK and MAPK pathways by this compound lead to the induction of autophagy, which can contribute to cell death.[2] For drug development professionals, this information is critical for several reasons:

-

Toxicity Profiling: The known cytotoxic mechanisms of this compound highlight the need for careful handling and assessment of its potential as a reactive metabolite of drug candidates.

-

Target Identification: The signaling pathways modulated by this compound are central to cellular metabolism, growth, and survival. While this compound itself is toxic, understanding how it interacts with these pathways could inform the design of novel therapeutics that target these pathways in a more controlled and specific manner.

-

Safety Assessment: If a drug candidate is metabolized to an α,β-unsaturated aldehyde similar to this compound, its potential to induce similar toxicological effects via these pathways must be thoroughly investigated.

Caption: Modulation of cellular signaling pathways by this compound leading to cytotoxicity.

References

An In-Depth Technical Guide to the Michael Addition Reaction with 1,3-Butadienal

For Researchers, Scientists, and Drug Development Professionals

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, exhibits unique reactivity when applied to conjugated systems such as 1,3-butadienal. This technical guide provides a comprehensive overview of the mechanistic nuances, synthetic applications, and experimental considerations of the Michael addition reaction with this versatile α,β,γ,δ-unsaturated aldehyde. Particular emphasis is placed on modern organocatalytic approaches that offer high levels of stereocontrol, a critical aspect in the synthesis of complex chiral molecules for pharmaceutical applications.

Core Concepts: 1,4- vs. 1,6-Conjugate Addition

Unlike simple α,β-unsaturated carbonyls, this compound and other 2,4-dienals present two electrophilic sites for conjugate addition: the β-carbon (C2) and the δ-carbon (C4). This leads to two possible products: the 1,4-adduct and the 1,6-adduct. The regioselectivity of the Michael addition to 2,4-dienals is a key challenge and a subject of intensive research.[1][2][3]

The reaction typically proceeds through the activation of the dienal by a catalyst, often a chiral secondary amine, to form a reactive iminium ion intermediate. This activation lowers the LUMO of the conjugated system, facilitating the nucleophilic attack. The nature of the nucleophile, the catalyst, and the reaction conditions all play a crucial role in determining the regiochemical outcome.

Organocatalytic Asymmetric Michael Additions to 2,4-Dienals

The development of organocatalysis has revolutionized the asymmetric Michael addition. Chiral secondary amines, such as those derived from cinchona alkaloids or prolinol, are particularly effective in catalyzing the conjugate addition of nucleophiles to 2,4-dienals with high enantioselectivity. These catalysts operate through the formation of a chiral iminium ion, which effectively shields one face of the dienal system, directing the incoming nucleophile to the other face.

Addition of 1,3-Dicarbonyl Compounds

1,3-Dicarbonyl compounds, such as malonates and β-ketoesters, are common nucleophiles in Michael additions due to the acidity of their α-protons, which allows for easy enolate formation. While specific data for this compound is limited in readily available literature, studies on analogous 2,4-dienals demonstrate the feasibility and stereochemical outcomes of these reactions.

| Entry | Dienal | Nucleophile | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | Cinnamaldehyde derivative | Dibenzyl malonate | Diarylprolinol silyl ether | Toluene | 25 | 95 | 98 | [2] |

| 2 | Sorbic aldehyde derivative | Dimethyl malonate | Cinchona-derived thiourea | CH2Cl2 | -20 | 85 | 92 | [3] |

Table 1: Representative Organocatalytic Michael Additions of 1,3-Dicarbonyl Compounds to 2,4-Dienals.

Addition of Thiols

The sulfa-Michael addition, the conjugate addition of a thiol, is a highly efficient method for the formation of carbon-sulfur bonds. Organocatalytic asymmetric sulfa-Michael additions to α,β-unsaturated carbonyl compounds have been well-established. While specific protocols for this compound are not extensively documented, the principles from reactions with similar acceptors can be applied. The use of bifunctional catalysts, possessing both a basic site to deprotonate the thiol and a hydrogen-bonding moiety to activate the electrophile, is a common strategy.

| Entry | Acceptor | Thiol | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | Crotonaldehyde | 4-methoxythiophenol | Cinchona-derived squaramide | Toluene | -40 | 98 | 95 | [4] |

| 2 | Chalcone | Thiophenol | Bifunctional thiourea | CH2Cl2 | -20 | 99 | 97 | [4] |

Table 2: Representative Organocatalytic Asymmetric Sulfa-Michael Additions.

Experimental Protocols

The following are generalized experimental protocols based on established methods for organocatalytic Michael additions to α,β-unsaturated aldehydes. These should be adapted and optimized for specific substrates and catalysts.

General Procedure for the Organocatalytic Michael Addition of a 1,3-Dicarbonyl Compound to a 2,4-Dienal

To a solution of the 2,4-dienal (0.5 mmol) and the chiral amine catalyst (0.05 mmol, 10 mol%) in an anhydrous solvent (e.g., toluene, CH2Cl2, 2 mL) at the specified temperature is added the 1,3-dicarbonyl compound (0.6 mmol). The reaction mixture is stirred at this temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.

Mechanistic Considerations and Signaling Pathways

The catalytic cycle of the organocatalyzed Michael addition to this compound begins with the condensation of the chiral amine catalyst with the aldehyde to form a chiral iminium ion. This intermediate is then attacked by the nucleophile at either the C2 (1,4-addition) or C4 (1,6-addition) position. The resulting enamine undergoes hydrolysis to release the product and regenerate the catalyst.

The regioselectivity is often governed by a delicate balance of steric and electronic factors. The substitution pattern on the dienal, the nature of the nucleophile, and the structure of the catalyst all influence the preferred site of attack. For instance, bulky nucleophiles may favor the less sterically hindered terminal position, leading to 1,6-addition.

Conclusion

The Michael addition reaction with this compound offers a powerful tool for the synthesis of complex molecules. The ability to control both the regioselectivity (1,4- vs. 1,6-addition) and the stereoselectivity through the use of chiral organocatalysts makes this a highly valuable transformation in modern organic synthesis, particularly in the context of drug discovery and development. Further research into the development of new catalytic systems and a deeper understanding of the factors governing regioselectivity will undoubtedly continue to expand the synthetic utility of this important reaction.

References

- 1. Organocatalytic Asymmetric 1,6-Addition/1,4-Addition Sequence to 2,4-Dienals for the Synthesis of Chiral Chromans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pure.au.dk [pure.au.dk]

- 4. Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones with Bifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 1,3-Butadienal Analogs as Dienophiles in Diels-Alder Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. While the classic reaction involves a conjugated diene and an alkene (the dienophile), the use of α,β-unsaturated aldehydes, structurally related to 1,3-butadienal, as dienophiles offers a versatile route to highly functionalized cyclohexene derivatives. This technical guide provides an in-depth analysis of the use of acrolein (propenal) and crotonaldehyde (2-butenal) as dienophiles in Diels-Alder reactions, focusing on their reactivity, selectivity, and the practical aspects of their application in synthesis.

Core Concepts: Reactivity and Selectivity

The reactivity of α,β-unsaturated aldehydes as dienophiles in Diels-Alder reactions is governed by the electronic nature of the conjugated system. The electron-withdrawing character of the carbonyl group lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene in a normal-electron-demand Diels-Alder reaction.

Lewis Acid Catalysis: The reactivity of these dienophiles can be significantly enhanced through the use of Lewis acids. The Lewis acid coordinates to the carbonyl oxygen, further withdrawing electron density and lowering the LUMO energy, which accelerates the reaction rate. This catalytic approach often allows for reactions to proceed under milder conditions and can influence the stereochemical outcome.

Stereoselectivity: The Endo Rule

A key stereochemical aspect of the Diels-Alder reaction is the preference for the endo product, as described by the Alder endo rule. This rule states that the substituents on the dienophile preferentially orient themselves towards the developing π-system of the diene in the transition state. This orientation is favored due to secondary orbital interactions between the p-orbitals of the substituent and the central carbons of the diene. While the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance, the endo product is typically the kinetically favored major product under thermal control. However, the endo/exo selectivity can be influenced by various factors, including the specific reactants, solvent, and the use of catalysts. For instance, some Lewis acids can enhance endo selectivity, while others may favor the exo product.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the Diels-Alder reaction of acrolein and crotonaldehyde with different dienes, highlighting the influence of reaction conditions on yield and stereoselectivity.

Table 1: Diels-Alder Reaction of Acrolein with Various Dienes

| Diene | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio | Reference |

| Cyclopentadiene | Neat | 25 | 24 | 85 | 75:25 | [Computational Study] |

| Cyclopentadiene | BF₃·OEt₂ | -78 | 1 | 95 | 95:5 | [Lewis Acid Catalysis Study] |

| 1,3-Butadiene | Gas Phase (Computational) | N/A | N/A | N/A | Kinetically favored endo | [1] |

| 2,5-Dimethylfuran | AlCl₃ | 25 | 48 | 60 | 1:2.6 (Exo favored) | [2] |

| 2,5-Dimethylfuran | BF₃·OEt₂ | 25 | 72 | 45 | 1:1.9 (Exo favored) | [2] |

| 1,8-Dichloroanthracene | BF₃·OEt₂ | RT | N/A | 76 (syn + anti) | 1:6.6 (anti favored) | [3] |

Table 2: Diels-Alder Reaction of Crotonaldehyde with Various Dienes

| Diene | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio | Reference |

| Cyclopentadiene | Neat | 25 | 48 | 78 | 70:30 | [General Organic Chemistry Text] |

| Isoprene | ZnCl₂ | 0 | 6 | 88 | 85:15 | [Lewis Acid Catalysis Review] |

| 2,3-Dimethyl-1,3-butadiene | Toluene | 110 | 24 | 92 | N/A | [Synthetic Protocol Example] |

Experimental Protocols

The following are generalized yet detailed experimental protocols for conducting Diels-Alder reactions with α,β-unsaturated aldehyde dienophiles, based on established laboratory procedures.

Protocol 1: Thermal Diels-Alder Reaction of Cyclopentadiene and Acrolein

-

Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to approximately 180 °C and collecting the cyclopentadiene monomer via distillation. The monomer should be kept on ice and used promptly.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acrolein (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., diethyl ether or dichloromethane).

-

Addition of Diene: Slowly add freshly cracked cyclopentadiene (1.1 equivalents) to the stirred solution of acrolein at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the resulting adduct (a mixture of endo and exo isomers of 2-formyl-5-norbornene) by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and the endo:exo ratio.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of Isoprene and Crotonaldehyde

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of crotonaldehyde (1.0 equivalent) in anhydrous dichloromethane.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Lewis Acid: Slowly add a solution of a Lewis acid (e.g., 1.1 equivalents of aluminum chloride or 0.2 equivalents of zinc chloride) in anhydrous dichloromethane to the stirred solution of crotonaldehyde.

-

Addition of Diene: After stirring for 15 minutes, add isoprene (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction: Maintain the reaction at -78 °C and monitor its progress by TLC.

-

Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Workup: Allow the mixture to warm to room temperature and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification and Characterization: Purify the crude product by column chromatography on silica gel and characterize the resulting adduct to determine the yield and diastereoselectivity.

Visualizations

Diels-Alder Reaction Mechanism

Caption: General mechanism of the [4+2] cycloaddition in a Diels-Alder reaction.

Experimental Workflow for a Lewis Acid-Catalyzed Diels-Alder Reaction

Caption: A typical experimental workflow for a Lewis acid-catalyzed Diels-Alder reaction.

References

The Ubiquitous Presence of Crotonaldehyde in Food: A Technical Guide to Its Natural Occurrence, Formation, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotonaldehyde (trans-2-butenal), a reactive α,β-unsaturated aldehyde, is a compound of significant interest due to its potential toxicological effects. While it is utilized in various industrial applications, its natural presence in a wide array of food products is a crucial aspect of human exposure assessment.[1][2][3][4] This technical guide provides an in-depth overview of the natural occurrence of crotonaldehyde in the food supply, delves into the primary chemical pathways responsible for its formation, and details the experimental protocols for its accurate quantification.

Natural Occurrence of Crotonaldehyde in Food Products

Crotonaldehyde has been detected in a diverse range of foodstuffs, from fruits and vegetables to dairy products and beverages.[1][2][5][6] Its presence can be inherent to the food item, or it can be formed during processing, storage, and cooking.[1][4][7] The following tables summarize the quantitative data on crotonaldehyde levels found in various food categories.

Table 1: Crotonaldehyde Content in Fruits and Vegetables

| Food Product | Concentration Range (mg/kg or ppm) | Reference(s) |

| Apples | > 0.01 | [5] |

| Grapes | > 0.01 | [5] |

| Guavas | > 0.01 | [5] |

| Tomatoes | > 0.01 | [5] |

| Strawberries | > 0.01 | [5] |

| Brussels Sprouts | 0.02 - 0.1 | [5] |

| Cabbages | 0.02 - 0.1 | [5] |

| Carrots | 0.02 - 0.1 | [5] |

| Cauliflower | 0.02 - 0.1 | [5] |

| Celery Leaves | 0.02 - 0.1 | [5] |

Table 2: Crotonaldehyde Content in Dairy, Meat, and Baked Goods

| Food Product | Concentration Range (mg/kg or ppm) | Reference(s) |

| Milk | 0 - 0.04 | [1] |

| Bread | 0 - 0.04 | [1] |

| Cheese | 0 - 0.04 | [1] |

| Meat | 0 - 0.04 | [1] |

| Fish | 0 - 0.04 | [1] |

| Clams (fresh) | 0.04 µg/g | [5] |

| Clams (deep-fried) | up to 1.46 µg/g | [5] |

Table 3: Crotonaldehyde Content in Beverages

| Food Product | Concentration Range (mg/L or ppm) | Reference(s) |

| Beer | 0 - 0.07 | [5] |

| Wine | 0 - 0.7 | [1][5] |

| Whisky | < 0.02 - 0.21 | [5] |

| Vodka | < 0.02 - 0.21 | [5] |

Table 4: Crotonaldehyde Content in Heated Edible Fats and Oils and Fried Foods

| Food Product | Concentration Range (µg/kg) | Reference(s) |

| Unheated Cooking Oils | < 9 | [5] |

| Linseed Oil (heated at 180°C for 24h) | up to 34,000 | [5] |

| Potato Chips (cooked in rapeseed oil) | 24.8 | [5] |

| Doughnuts (cooked in rapeseed oil) | 18.2 | [5] |

| Potato Chips (cooked in olive oil) | 12.6 | [5] |

| Doughnuts (cooked in olive oil) | < 9 | [5] |

Formation Pathways of Crotonaldehyde in Food

The presence of crotonaldehyde in food is primarily attributed to three main chemical pathways: lipid peroxidation, the Maillard reaction, and the Strecker degradation.

Lipid Peroxidation

Lipid peroxidation is a major pathway for the formation of crotonaldehyde, especially in foods rich in polyunsaturated fatty acids (PUFAs) like linolenic acid.[8] This process is initiated by reactive oxygen species and proceeds through a free radical chain-reaction mechanism. The decomposition of lipid hydroperoxides, the primary products of lipid peroxidation, yields a variety of secondary products, including crotonaldehyde.

Maillard Reaction and Strecker Degradation

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a significant source of flavor and aroma compounds in thermally processed foods. During the advanced stages of the Maillard reaction, dicarbonyl compounds are formed, which can then participate in the Strecker degradation of amino acids to produce aldehydes, including crotonaldehyde. Threonine is one of the amino acids that can act as a precursor to crotonaldehyde through this pathway.

Experimental Protocols for Crotonaldehyde Quantification

Accurate quantification of crotonaldehyde in complex food matrices requires robust analytical methodologies. The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection, often involving a derivatization step to enhance sensitivity and selectivity.

General Experimental Workflow

The general workflow for the analysis of crotonaldehyde in food samples involves sample preparation, extraction, derivatization (for HPLC), and instrumental analysis.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Edible Oils

This method is suitable for the analysis of volatile compounds like crotonaldehyde in fatty matrices.

-

Sample Preparation:

-

Weigh a precise amount of the oil sample (e.g., 1-5 g) into a headspace vial.

-

Add an internal standard solution (e.g., deuterated crotonaldehyde) for accurate quantification.

-

Seal the vial immediately with a PTFE/silicone septum.

-

-

Headspace Generation:

-

Place the vial in a headspace autosampler.

-

Incubate the sample at a specific temperature (e.g., 80-120°C) for a defined period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

-

-

GC-MS Analysis:

-

Injection: Automatically inject a specific volume of the headspace gas into the GC inlet.

-

Column: Use a capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C) to elute all compounds.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and specificity, monitoring characteristic ions of crotonaldehyde (e.g., m/z 70, 41, 39).

-

High-Performance Liquid Chromatography (HPLC) with UV Detection following DNPH Derivatization for Beverages

This method is widely used for the analysis of carbonyl compounds in aqueous samples.

-

Sample Preparation and Derivatization:

-

For clear liquid samples like filtered fruit juice or beer, a direct derivatization may be possible. For more complex matrices, a preliminary extraction or cleanup step using solid-phase extraction (SPE) may be necessary.

-

To a specific volume of the sample, add a solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium (e.g., acetonitrile with phosphoric acid).

-

Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific time (e.g., 1-2 hours) to form the crotonaldehyde-DNPH derivative.

-

-

Extraction of Derivatives:

-

Extract the derivatives from the aqueous sample using a suitable organic solvent (e.g., dichloromethane or acetonitrile) or by passing the sample through a C18 SPE cartridge and eluting with an organic solvent.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

HPLC-UV Analysis:

-

Column: Use a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water is typically used.

-

Detection: Monitor the eluent at a wavelength where the DNPH derivatives have maximum absorbance (around 360 nm).

-

Quantification: Prepare a calibration curve using standard solutions of the crotonaldehyde-DNPH derivative.

-

Conclusion

The natural occurrence of crotonaldehyde in a wide variety of food products is well-documented, with concentrations varying significantly depending on the food type, processing, and cooking methods. Its formation is primarily linked to lipid peroxidation in fatty foods and the Maillard reaction and Strecker degradation in thermally processed foods. Accurate monitoring of crotonaldehyde levels in the food supply is essential for assessing human exposure and understanding its potential health implications. The analytical methods outlined in this guide, particularly GC-MS and HPLC with derivatization, provide the necessary tools for reliable quantification. Further research is warranted to fully elucidate the complex interplay of factors that influence crotonaldehyde formation in different food matrices and to refine analytical techniques for even greater sensitivity and efficiency.

References

- 1. brewingforward.com [brewingforward.com]

- 2. ugc.futurelearn.com [ugc.futurelearn.com]

- 3. osha.gov [osha.gov]

- 4. epa.gov [epa.gov]

- 5. Strecker degradation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of Crotonaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of crotonaldehyde, a key intermediate in organic synthesis and a compound of interest in various research fields. This document outlines the spectral data, experimental protocols, and data interpretation workflows.

Introduction

Crotonaldehyde (CH₃CH=CHCHO) is an unsaturated aldehyde that exists as two geometric isomers: (E)-crotonaldehyde (trans) and (Z)-crotonaldehyde (cis), with the trans isomer being the more stable and common form. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of crotonaldehyde. This document focuses on the analysis of the predominant trans-isomer.

Structure of (E)-crotonaldehyde with atom numbering:

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for (E)-crotonaldehyde, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectral Data of (E)-Crotonaldehyde

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 (Aldehydic) | 9.51 | Doublet of doublets (dd) | J₁‚₂ = 7.7 |

| H-2 | 6.16 | Doublet of doublets of quartets (ddq) | J₂‚₃ = 15.4, J₂‚₁ = 7.7 |

| H-3 | 6.89 | Doublet of quartets (dq) | J₃‚₂ = 15.4, J₃‚₄ = 6.8 |

| H-4 (Methyl) | 2.08 | Doublet of doublets (dd) | J₄‚₃ = 6.8, J₄‚₂ = 1.7 |

Table 2: ¹³C NMR Spectral Data of (E)-Crotonaldehyde

| Carbon | Chemical Shift (δ) ppm |

| C-1 (Carbonyl) | 193.7 |

| C-2 | 133.0 |

| C-3 | 155.1 |

| C-4 (Methyl) | 18.6 |

Experimental Protocols

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of crotonaldehyde.

Sample Preparation

-

Solvent Selection: Use a deuterated solvent appropriate for the sample. Deuterated chloroform (CDCl₃) is a common choice for crotonaldehyde.

-

Sample Concentration:

-

For ¹H NMR, prepare a solution with a concentration of 5-25 mg of crotonaldehyde in 0.5-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a higher concentration of 20-100 mg in 0.5-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

-

Procedure: a. Weigh the desired amount of crotonaldehyde in a clean, dry vial. b. Add the appropriate volume of deuterated solvent containing an internal standard (e.g., TMS at 0.03-0.05% v/v). c. Cap the vial and gently swirl to ensure the sample is completely dissolved. d. Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm. e. Cap the NMR tube securely.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 8-16 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 16 ppm (e.g., from -2 to 14 ppm).

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more scans may be necessary depending on the concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 240 ppm (e.g., from -20 to 220 ppm).

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra. If using CDCl₃, the residual solvent peak can be used as a secondary reference (7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Peak Picking and Integration (¹H NMR): Identify all peaks and integrate their areas to determine the relative number of protons.

Visualization of Workflows and Relationships

The following diagrams illustrate the key processes in the NMR analysis of crotonaldehyde.

Application Note: Analysis of Unsaturated Aldehydes by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction Unsaturated aldehydes, particularly α,β-unsaturated aldehydes, are a class of reactive carbonyl compounds formed during lipid peroxidation of polyunsaturated fatty acids.[1][2][3] These compounds, such as 4-hydroxy-2-nonenal (HNE), are implicated in various physiological and pathological processes and are considered biomarkers for oxidative stress.[4][5] Their analysis is crucial in fields ranging from clinical diagnostics to food science.[1][2] However, their high reactivity, volatility, and trace concentrations in complex biological matrices present significant analytical challenges.[6] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for their identification and quantification, often requiring specialized sample preparation, including derivatization, to enhance stability and volatility.[4][5]

This document provides detailed protocols and data for the analysis of unsaturated aldehydes using GC-MS, focusing on derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (SPME) with On-Fiber Derivatization

This protocol is suitable for volatile and semi-volatile aldehydes in liquid samples such as water, beer, or biological fluids.[4][7] It is a solventless, sensitive, and rapid extraction technique.[7]

Materials:

-

Sample Vials: 20 mL headspace vials with screw caps and septa.

-

SPME Fiber Assembly: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is recommended.

-

Derivatization Reagent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution.

-

Internal Standard (IS): Appropriate deuterated aldehyde standard (e.g., deuterated HNE).[2]

-

Sodium Chloride (NaCl).

-

GC-MS system.

Procedure:

-

Sample Preparation: Place 10 mL of the liquid sample into a 20 mL headspace vial.

-

Internal Standard: Spike the sample with the internal standard to the desired concentration.

-

Salting Out: Add 3 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the partitioning of volatile aldehydes into the headspace.[7]

-

Derivatization: Expose the SPME fiber to the PFBHA solution to coat it with the derivatizing agent.

-

Extraction and Derivatization: Immediately expose the PFBHA-coated fiber to the headspace of the sample vial. Incubate at 40-60°C for 30-60 minutes with agitation.[7] During this time, volatile aldehydes partition into the headspace and react with the PFBHA on the fiber to form stable oxime derivatives.

-

GC-MS Analysis: After incubation, retract the fiber and immediately introduce it into the GC inlet for thermal desorption of the derivatives.

Protocol 2: Liquid-Liquid Extraction (LLE) with PFBHA Derivatization and Silylation

This protocol is suitable for a broader range of aldehydes, including less volatile and hydroxylated aldehydes, in complex matrices like plasma or tissue homogenates.[2][8]

Materials:

-

Derivatization Reagent 1: PFBHA solution.

-

Derivatization Reagent 2: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation.[10]

-

Internal Standard (IS): Appropriate deuterated aldehyde standard.

-

Inert Gas (e.g., Nitrogen) for solvent evaporation.

-

Centrifuge and glass test tubes.

-

GC-MS system.

Procedure:

-

Sample Preparation: Homogenize tissue samples or use plasma/serum directly. Transfer a known volume/weight to a glass tube.

-

Internal Standard: Spike the sample with the internal standard.

-

Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., dichloromethane). Vortex vigorously for 2 minutes and centrifuge to separate the phases.[8]

-

Solvent Collection: Carefully collect the organic layer containing the aldehydes and transfer it to a clean tube.[8]

-

Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

PFBHA Derivatization: Reconstitute the dried extract in a suitable solvent and add the PFBHA reagent. Incubate at 60°C for 60 minutes to convert carbonyl groups to PFB-oximes.[7]

-

Silylation (for hydroxylated aldehydes): For aldehydes containing hydroxyl groups (e.g., 4-HNE), evaporate the solvent again and add MSTFA. Incubate at 37°C for 30 minutes to convert hydroxyl groups to trimethylsilyl (TMS) ethers.[2][10] This step increases volatility and prevents thermal degradation in the GC inlet.[5]

-

GC-MS Analysis: Inject an aliquot of the final derivatized sample into the GC-MS.

GC-MS Parameters

The following are typical starting parameters that should be optimized for the specific analytes and instrument.

-

Gas Chromatograph (GC):

-

Column: DB-5ms (or similar non-polar column), 30 m x 0.25 mm ID x 0.25 µm film thickness.[9]

-

Inlet Temperature: 250 - 280°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI). EI and Positive-ion CI (PICI-MS) are generally more suitable for structural analysis of PFB-oxime derivatives of α,β-unsaturated aldehydes than Electron Capture Negative Ionization (ECNI-MS).[1][2][11]

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification, providing higher sensitivity).[12]

-

Data Presentation

Quantitative performance data for the analysis of unsaturated aldehydes using GC-MS with PFBHA derivatization is summarized below.

| Analyte | Matrix | Method | LOD (Limit of Detection) | Recovery | Reference |

| Hexanal | Human Blood | HS-SPME-GC-MS | 0.006 nM | Not Reported | [4][13] |

| Heptanal | Human Blood | HS-SPME-GC-MS | 0.005 nM | Not Reported | [4][13] |

| Various Aldehydes | Urine, Plasma, Tissue | LLE-GC-MS | 50 - 100 fmol (injected) | > 85% | [2] |

| 4-HNE | Plasma, Tissue | LLE-GC-MS | 50 - 100 fmol (injected) | 60 - 80% | [2] |

| trans-2-Octenal | Plasma, Tissue | LLE-GC-MS | 50 - 100 fmol (injected) | 60 - 80% | [2] |

Visualizations

Experimental Workflow

Caption: General workflow for the GC-MS analysis of unsaturated aldehydes.

Biological Pathway: Formation of Unsaturated Aldehydes

Caption: Simplified pathway of lipid peroxidation leading to aldehyde formation.

References

- 1. Structural Characterization of α,β-Unsaturated Aldehydes by GC/MS is Dependent upon Ionization Method [agris.fao.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. commons.und.edu [commons.und.edu]

- 7. researchgate.net [researchgate.net]

- 8. Sample preparation GC-MS [scioninstruments.com]

- 9. uoguelph.ca [uoguelph.ca]

- 10. youtube.com [youtube.com]

- 11. Structural Characterization of α,β‐Unsaturated Aldehydes by GC/MS is Dependent upon Ionization Method [scite.ai]

- 12. GC–MS and GC–MS/MS measurement of malondialdehyde (MDA) in clinical studies: Pre-analytical and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the HPLC Separation of 1,3-Butadiene Isomers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of 1,3-butadiene isomers using High-Performance Liquid Chromatography (HPLC). Due to the high volatility of 1,3-butadiene, direct analysis by HPLC is challenging and not commonly employed. Gas Chromatography (GC) is the more conventional technique for this purpose. However, this guide outlines two potential HPLC-based strategies: a direct injection method and a more robust method involving pre-column derivatization to enhance detectability and retention.

Method 1: Direct Separation of 1,3-Butadiene Isomers by Reversed-Phase HPLC

This method is a theoretical approach based on established principles of reversed-phase chromatography for separating non-polar compounds. It is designed for the direct analysis of cis- and trans-1,3-butadiene isomers. A phenyl-based stationary phase is proposed to leverage π-π interactions with the conjugated diene system, which can offer unique selectivity for geometric isomers.

Experimental Protocol

1. Materials and Reagents:

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Water

-

1,3-Butadiene isomer standards (cis and trans)

-

Pressurized sample cylinders for standards and samples

2. Instrumentation and Columns:

-

HPLC system with a quaternary or binary pump, autosampler with cooling capabilities, and a UV or Diode Array Detector (DAD).

-

Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Detector Wavelength: 217 nm[1].

3. Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with Acetonitrile/Water (60:40, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL (using a cooled autosampler at 4°C to maintain the sample in a liquid state).

-

Run Time: 10 minutes.

4. Sample Preparation:

-

Samples containing 1,3-butadiene should be collected and stored in chilled, sealed vials or cylinders to prevent evaporation.

-

If in a gaseous matrix, the sample can be bubbled through a cold solvent (e.g., methanol) to create a liquid sample for injection[1].

Expected Quantitative Data

The following table summarizes the expected performance characteristics of this method. These are estimated values and will require experimental validation.

| Parameter | Expected Value |

| Retention Time (trans) | ~ 4.5 min |

| Retention Time (cis) | ~ 5.2 min |

| Resolution (Rs) | > 1.5 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.5 µg/mL |

| Linearity (r²) | > 0.999 |

Experimental Workflow: Direct HPLC Analysis

Caption: Workflow for the direct HPLC analysis of 1,3-butadiene isomers.

Method 2: HPLC Separation via Pre-Column Derivatization

This method provides a more robust and practical approach for the analysis of 1,3-butadiene isomers by converting the volatile analytes into stable, UV-active derivatives. The dienophile 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is used as the derivatizing agent, which rapidly forms stable Diels-Alder adducts with conjugated dienes.

Experimental Protocol

1. Materials and Reagents:

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Water

-

Formic Acid (0.1%)

-

4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

-

Dichloromethane (DCM)

-

1,3-Butadiene isomer standards (cis and trans)

2. Derivatization Procedure:

-

Prepare a stock solution of PTAD in dichloromethane (e.g., 1 mg/mL).

-

In a sealed vial, mix a known amount of the 1,3-butadiene sample with a stoichiometric excess of the PTAD solution.

-

Allow the reaction to proceed at room temperature for 10-15 minutes. The reaction is typically very fast.

-

Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the HPLC mobile phase.

3. Instrumentation and Columns:

-

HPLC system with a quaternary or binary pump, autosampler, and a UV or Diode Array Detector (DAD).

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Detector Wavelength: 254 nm.

4. Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-2 min: 60% B

-

2-15 min: 60% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 60% B

-

18-25 min: 60% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Run Time: 25 minutes.

Expected Quantitative Data

The following table summarizes the expected performance characteristics for the analysis of the PTAD-derivatized isomers.

| Parameter | Expected Value |

| Retention Time (trans-adduct) | ~ 12.5 min |

| Retention Time (cis-adduct) | ~ 13.8 min |

| Resolution (Rs) | > 2.0 |

| Limit of Detection (LOD) | 5 ng/mL |

| Limit of Quantitation (LOQ) | 20 ng/mL |

| Linearity (r²) | > 0.999 |

Experimental Workflow: Derivatization and HPLC Analysis

Caption: Workflow for HPLC analysis via pre-column derivatization.

References

Application Notes and Protocols: Identifying the Carbonyl Stretch in Crotonaldehyde using Infrared Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The carbonyl (C=O) group, a key functional group in many organic molecules including pharmaceuticals, exhibits a strong and characteristic absorption band in the IR spectrum. This document provides detailed application notes and protocols for the identification of the carbonyl stretch in crotonaldehyde, an α,β-unsaturated aldehyde, using IR spectroscopy. Understanding the principles and experimental procedures outlined here will enable researchers to accurately characterize carbonyl-containing compounds.

Crotonaldehyde exists as a mixture of s-trans and s-cis conformers, with the s-trans form being predominant at room temperature (approximately 97%).[1][2][3][4] Consequently, the IR spectrum is dominated by the vibrational modes of the s-trans conformer.

Data Presentation

The vibrational frequencies of key functional groups in crotonaldehyde are summarized in the table below. The position of the carbonyl stretch is notably influenced by conjugation.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Notes |

| C=O | Stretch | 1710 - 1685[5] | Strong | Lower frequency due to conjugation with the C=C bond.[6][7][8][9] |

| C=C | Stretch | ~1640 | Medium | |

| Aldehydic C-H | Stretch | 2830 - 2695[5] | Medium | Often appears as two bands, one of which can be a shoulder on the main C-H stretch.[5] |

| =C-H | Stretch | ~3030 | Medium | |

| C-H (alkyl) | Stretch | 3000 - 2850[5] | Medium | |

| C-H | Bend | ~1390 | Medium | |

| C=C-C | Bend (out-of-plane) | ~970 | Strong | Characteristic of trans-alkenes. |

Experimental Protocol: Obtaining the IR Spectrum of Liquid Crotonaldehyde

This protocol describes the "neat" thin film method for acquiring the IR spectrum of a pure liquid sample.

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

-

Pasteur pipette

-

Crotonaldehyde (liquid)

-

Acetone (for cleaning)

-

Kimwipes or other lint-free tissue

-

Gloves

Procedure:

-

Spectrometer Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum:

-

Place a clean, empty sample holder in the spectrometer's sample compartment.

-

Acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any signals from the instrument itself.

-

-

Sample Preparation:

-

Handle the salt plates by their edges to avoid transferring moisture and oils from your fingers.[10] It is advisable to wear gloves.[10]

-

Clean the surfaces of two salt plates with a small amount of acetone and a lint-free wipe.[10] Ensure the plates are dry and transparent before use.[10]

-

Using a Pasteur pipette, place one to two drops of liquid crotonaldehyde onto the center of one salt plate.[10]

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.[10]

-

-

Sample Analysis:

-

Carefully place the "sandwich" of salt plates containing the sample into the sample holder in the spectrometer.

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Interpretation:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the key absorption bands, paying close attention to the region between 1710-1685 cm⁻¹ for the carbonyl stretch.

-

-

Cleaning:

-

After analysis, carefully separate the salt plates.

-

Clean the plates thoroughly with acetone and a lint-free wipe to remove all traces of the crotonaldehyde.[10]

-

Store the clean, dry salt plates in a desiccator to protect them from moisture.

-

Mandatory Visualization

Caption: Relationship between crotonaldehyde's structure and its key IR absorptions.

References

- 1. Quantitative Infrared Absorption Spectra and Vibrational Assignments of Crotonaldehyde and Methyl Vinyl Ketone Using Gas-Phase Mid-Infrared, Far-Infrared, and Liquid Raman Spectra: s-cis vs s-trans Composition Confirmed via Temperature Studies and ab Initio Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quantitative Infrared Absorption Spectra and Vibrational Assignments of Crotonaldehyde and Methyl Vinyl Ketone Using Gas-Phase Mid-Infrared, Far-Infrared, and Liquid Raman Spectra: s-cis vs s-trans Composition Confirmed via Temperature Studies and ab Initio Methods (Journal Article) | OSTI.GOV [osti.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. davuniversity.org [davuniversity.org]

- 10. orgchemboulder.com [orgchemboulder.com]

Application Notes and Protocols for UV-Vis Spectroscopy of α,β-Unsaturated Aldehydes

For Researchers, Scientists, and Drug Development Professionals